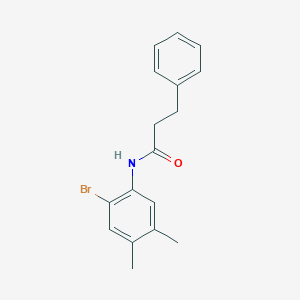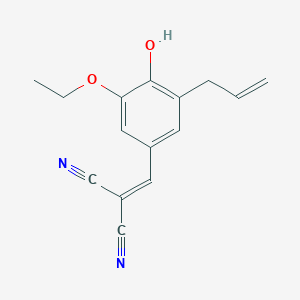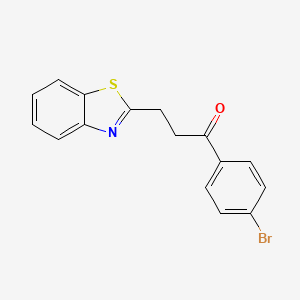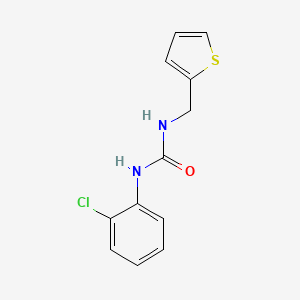
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide, also known as BDPP, is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. BDPP is a non-opioid, non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory properties. In
Mechanism of Action
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. This compound is a selective COX-2 inhibitor, which means that it selectively inhibits the activity of COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models by inhibiting the activity of COX-2. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors, such as gastrointestinal bleeding. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Synthesis Methods
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide can be synthesized through a multistep process involving the reaction between 2-bromo-4,5-dimethylbenzene and phenylacetic acid, followed by the reaction with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylpropanol to yield this compound.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide has been studied extensively for its potential application in the treatment of pain and inflammation. Research has shown that this compound has analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to be effective in reducing neuropathic pain and inflammation in animal models.
properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12-10-15(18)16(11-13(12)2)19-17(20)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCHPUWAGGLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)








